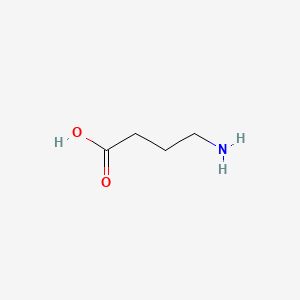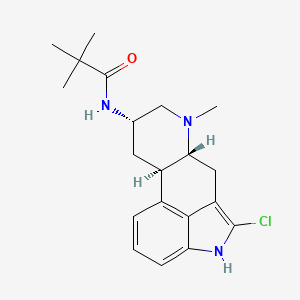![molecular formula C7H5NO2 B1167054 furo[3,2-b]pyridin-3(2H)-one CAS No. 119293-03-7](/img/structure/B1167054.png)
furo[3,2-b]pyridin-3(2H)-one
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of furo[3,2-b]pyridin-3(2H)-one involves efficient and rapid methods, often employing one-pot processes for convenience and efficiency. A notable method involves a one-pot Sonogashira coupling/heteroannulation sequence, leading to various 2-substituted furo[3,2-b]pyridines. These compounds serve as substrates for further functional syntheses of polyheterocycles (Chartoire, Comoy, & Fort, 2008). Additionally, methodologies for synthesizing 2,3-substituted furo[2,3-b]pyridines have been developed, showcasing the versatility of the furo[3,2-b]pyridine framework for further functionalization (Fumagalli & da Silva Emery, 2016).
Molecular Structure Analysis
The molecular structure of this compound is characterized by the fusion of a furan ring with a pyridine ring, creating a unique heterocyclic system. This structure serves as a versatile synthon for the synthesis of various polyheterocycles, with the ability to undergo regioselective lithiation leading to diverse substitutions and functionalizations.
Chemical Reactions and Properties
Furo[3,2-b]pyridines exhibit a broad range of chemical reactivities, enabling their use in the synthesis of complex molecules. The chemical reactivity space of these compounds has been extensively charted, revealing straightforward methods for their functionalization. Reactions such as C-H amination and borylation have been successfully applied to this heterocyclic framework, although some reactions like C-H fluorination and radical C-H arylation may be less efficient (Fumagalli & da Silva Emery, 2016).
Applications De Recherche Scientifique
Photosensibilisateur pour l'imagerie et l'ablation photodynamique des bactéries
“Furo[3,2-b]pyridin-3(2H)-one” a été utilisé pour construire un photosensibilisateur à base de furo[2,3-c]pyridine actif en AIE, nommé LIQ-TF {svg_1}. Ce photosensibilisateur présente une émission proche infrarouge avec un rendement quantique élevé, ainsi qu'une efficacité de génération élevée de 1O2 et de ˙OH {svg_2}. Il peut être utilisé pour l'imagerie spécifique et l'ablation photodynamique des bactéries Gram-positives in vitro et in vivo {svg_3}. Ceci montre un grand potentiel pour lutter contre les bactéries multi-résistantes aux médicaments {svg_4}.
Blocs de construction hétérocycliques
“this compound” est également utilisé comme bloc de construction hétérocyclique dans la synthèse de divers composés chimiques {svg_5}. Il est souvent utilisé dans le domaine de la chimie organique pour la synthèse de molécules complexes {svg_6}.
Safety and Hazards
Mécanisme D'action
Target of Action
Furo[3,2-b]pyridin-3(2H)-one has been identified as a potent and highly selective inhibitor of cdc-like kinases (CLKs) . CLKs are a group of proteins that play a crucial role in cellular processes such as RNA splicing, and their dysregulation is associated with various diseases, including cancer .
Mode of Action
The compound interacts with its targets, the CLKs, by binding to their active sites, thereby inhibiting their activity . This inhibition disrupts the normal functioning of the CLKs, leading to changes in the cellular processes they regulate .
Biochemical Pathways
The inhibition of CLKs by this compound affects various biochemical pathways. One of the most notable is the Hedgehog signaling pathway . This pathway plays a critical role in cell differentiation, growth, and survival. When CLKs are inhibited, the Hedgehog signaling pathway is modulated, which can lead to downstream effects such as the suppression of tumor growth .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the inhibition of CLK activity and modulation of the Hedgehog signaling pathway . These actions can lead to the suppression of cell growth and proliferation, particularly in cancer cells .
Propriétés
IUPAC Name |
furo[3,2-b]pyridin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5NO2/c9-5-4-10-6-2-1-3-8-7(5)6/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBITTYWTCTZBSX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)C2=C(O1)C=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
135.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is a convenient method for synthesizing furo[3,2-b]pyridin-3(2H)-one?
A1: The research paper outlines a synthetic route to obtain this compound starting from ethyl 3-hydroxypiconate (1). [] The key steps involve:
- O-Alkylation: Ethyl 3-hydroxypiconate is reacted with ethyl bromoacetate to yield the diester ethyl 2-(3-ethoxycarbonylpyridin-2-yloxy)acetate (2a). []
- Cyclization: Compound 2a undergoes cyclization to form ethyl 3-hydroxyfuro[3,2-b]pyridine-2-carboxylate (3). []
- Hydrolysis and Decarboxylation: Compound 3 is subjected to hydrolysis followed by decarboxylation to obtain the desired product, this compound (4a). []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![RU(Oac)2[(R)-tolbinap]](/img/structure/B1166974.png)

